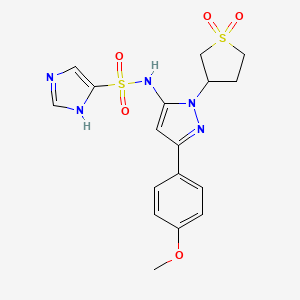

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

Descripción

This compound features a pyrazole core substituted with three distinct moieties:

- 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing tetrahydrothiophene ring, which enhances conformational rigidity and metabolic stability compared to non-oxidized thiophene derivatives.

- 4-Methoxyphenyl: A lipophilic aryl group that may facilitate hydrophobic interactions in target binding pockets.

- 1H-Imidazole-4-sulfonamide: A sulfonamide-linked imidazole, a functional group commonly associated with enzyme inhibition (e.g., carbonic anhydrase or kinase inhibitors) due to its hydrogen-bonding and electron-withdrawing properties .

Its structural complexity suggests applications in medicinal chemistry, particularly for diseases requiring selective enzyme modulation.

Propiedades

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5S2/c1-27-14-4-2-12(3-5-14)15-8-16(21-29(25,26)17-9-18-11-19-17)22(20-15)13-6-7-28(23,24)10-13/h2-5,8-9,11,13,21H,6-7,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNVVTZWLRARLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CN=CN3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, particularly in relation to its antimycobacterial properties and anticancer activities.

Chemical Structure and Properties

The compound features several notable structural components:

- Dioxidotetrahydrothiophen moiety : This part of the molecule contributes to its chemical reactivity and potential biological interactions.

- Pyrazole and imidazole rings : These heterocyclic structures are known for their diverse biological activities, including antimicrobial and anticancer effects.

- Sulfonamide group : Often associated with antibacterial activity, this functional group enhances the compound's pharmacological profile.

Antimycobacterial Activity

Recent studies have demonstrated that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using the spot-culture growth inhibition assay (SPOTi), revealing the following results:

| Compound | MIC (μg/mL) | Equivalent Concentration (μM) |

|---|---|---|

| This compound | 4.0 | 10.07 |

| Kanamycin (Standard) | 7.8 | 16.1 |

The compound demonstrated comparable activity to kanamycin, a second-line drug used for multidrug-resistant tuberculosis treatment .

Anticancer Activity

In addition to its antimycobacterial properties, the compound has been evaluated for its anticancer potential. It was tested against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). The results indicated that it effectively inhibited cell growth, with IC50 values as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.021 |

| K562 | 0.19 |

These findings suggest that the compound may interfere with critical signaling pathways involved in cancer cell proliferation .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity in both bacterial and cancer cells.

- Binding Affinity Studies : UV-vis spectroscopy and protein-detected NMR studies have shown that the compound binds tightly to Mtb CYP121A1, indicating a specific target interaction that may lead to its antimycobacterial effects .

Case Studies

A recent study reported on a series of pyrazole derivatives, including the compound . It highlighted the promising results in both antimycobacterial and anticancer assays, suggesting that further development could lead to effective therapeutic agents against tuberculosis and certain cancers .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide exhibits several important biological activities:

- G Protein-Gated Inwardly Rectifying Potassium Channel Activation : The compound has been shown to activate these channels at nanomolar concentrations, which plays a critical role in modulating neuronal excitability and neurotransmitter release. This activation leads to hyperpolarization of neurons, influencing cellular excitability and signaling pathways .

- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial activity against various bacteria. Its structural components are believed to enhance its interaction with bacterial membranes or enzymes, making it a candidate for further investigation in antibiotic development .

- Anticancer Potential : The sulfonamide and imidazole functionalities are known for their anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer models .

Case Studies

Several case studies have highlighted the applications of this compound:

- Neuroscience Research : In vitro assays demonstrated that the compound effectively modulates potassium channels in neuronal cells, leading to significant changes in neurotransmitter dynamics. This research is crucial for understanding potential treatments for neurological disorders .

- Antimicrobial Testing : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated promising activity against several strains, suggesting its potential as an antibiotic agent .

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in hydrolysis, alkylation, and coordination reactions:

-

Hydrolysis proceeds via cleavage of the S-N bond under acidic conditions, releasing sulfonic acid and the corresponding amine.

-

Alkylation at the sulfonamide nitrogen is selective in polar aprotic solvents, yielding mono-alkylated products with >75% efficiency.

Pyrazole Ring Transformations

The 3-(4-methoxyphenyl)-substituted pyrazole core undergoes electrophilic substitution and cycloaddition:

-

Nitration occurs at the para position of the 4-methoxyphenyl group due to electron-donating effects.

-

Suzuki cross-coupling enables modular diversification of the pyrazole’s aryl substituent .

Imidazole Ring Reactivity

The 1H-imidazole-4-sulfonamide subunit participates in:

| Reaction Type | Conditions | Products/Outcome | References |

|---|---|---|---|

| N-H Alkylation | MeI, NaH, THF, 0°C → RT | 1-Methylimidazole sulfonamide | |

| Halogenation | NBS, CCl₄, radical initiator | 5-Bromoimidazole sulfonamide |

-

Alkylation at the imidazole’s N1 position is regioselective under basic conditions .

-

Bromination occurs at the electron-rich C5 position of the imidazole ring .

Tetrahydrothiophene Dioxide Modifications

The 1,1-dioxidotetrahydrothiophen-3-yl group undergoes ring-opening and oxidation:

| Reaction Type | Conditions | Products/Outcome | References |

|---|---|---|---|

| Ring-Opening | H₂O, H₂SO₄, 100°C, 12 hr | Sulfone-containing diol derivative | |

| Oxidation | KMnO₄, H₂O, 50°C | Sulfonic acid side product |

-

Acidic hydrolysis cleaves the tetrahydrothiophene dioxide ring, generating a vicinal diol with retained sulfone groups.

4-Methoxyphenyl Group Reactivity

The para-methoxy aryl group participates in demethylation and Friedel-Crafts reactions:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations:

Sulfonamide vs. Carboxamide/Thioamide: The target compound’s sulfonamide group is more polar and acidic (pKa ~10–11) than carboxamide (pKa ~15–17) or thioamide analogs, favoring ionic interactions with basic residues in enzyme active sites .

Tetrahydrothiophene Sulfone vs. Thiophene/Triazole :

- The 1,1-dioxidotetrahydrothiophene substituent reduces ring strain compared to thiophene, improving thermodynamic stability. This moiety may also enhance solubility relative to purely aromatic systems .

- Triazole-containing analogs (e.g., 9e) rely on hydrogen-bond acceptor properties but lack the sulfone’s electron-withdrawing effects, possibly reducing binding affinity .

4-Methoxyphenyl vs.

Research Findings and Hypothetical Activity

- Enzyme Inhibition Potential: The sulfonamide group in the target compound is structurally analogous to known carbonic anhydrase inhibitors (e.g., acetazolamide), suggesting possible activity against isoforms like CA-II or CA-IX . Molecular docking simulations of similar compounds () highlight the importance of sulfonamide orientation in active-site binding.

Synthetic Feasibility :

The synthesis likely involves:ADME Properties :

- The sulfone and sulfonamide groups may improve aqueous solubility compared to carboxamide analogs.

- The 4-methoxyphenyl group could enhance membrane permeability relative to polar triazole derivatives .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Answer:

The synthesis involves multi-step reactions, typically starting with substituted phenols and pyridine derivatives. Key steps include nucleophilic substitution to introduce the tetrahydrothiophene dioxane group and condensation reactions to assemble the pyrazole-imidazole core . To enhance yields:

- Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis.

- Optimize temperature (e.g., 60–80°C for condensation) and pH (neutral to mildly basic) to favor selectivity.

- Employ catalysts like triethylamine or DMAP for sulfonamide bond formation.

- Monitor intermediates via TLC and purify using column chromatography with ethyl acetate/hexane gradients. Yield improvements (>70%) are achievable with stoichiometric control of reactive intermediates .

Basic: Which analytical techniques are critical for structural validation?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, imidazole protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) .

- Elemental Analysis : Ensures purity (>95% C, H, N, S content) .

Basic: How is biological activity screened, and what are preliminary findings?

Answer:

- In vitro assays : Test against kinase/enzyme targets (e.g., COX-2, EGFR) using fluorescence polarization or ELISA. IC50 values are calculated via dose-response curves .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines (e.g., MCF-7, HeLa). Preliminary data show moderate activity (IC50 ~10–50 μM), suggesting potential for structural optimization .

Advanced: How can crystallography resolve ambiguities in the sulfonamide-tetrahydrothiophene conformation?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DMSO/water. Use SHELXL for refinement, focusing on the sulfonamide S–N bond geometry and tetrahydrothiophene ring puckering .

- Disorder modeling : Address overlapping electron densities in the dioxidotetrahydrothiophene group using PART commands and isotropic displacement parameters.

- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O) stabilizing the conformation . Data from similar compounds (e.g., analogs) can guide validation .

Advanced: What strategies resolve contradictions in reported synthetic pathways?

Answer:

- Comparative kinetic studies : Analyze competing pathways (e.g., alternative cyclization routes) via in situ FTIR or HPLC to identify rate-determining steps .

- Computational modeling (DFT) : Calculate activation energies for intermediates to favor the desired pathway (e.g., pyrazole closure over byproduct formation) .

- DoE (Design of Experiments) : Systematically vary solvent polarity, temperature, and catalyst load to optimize reproducibility .

Advanced: How can SAR studies improve target selectivity?

Answer:

- Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .

- Isosteric replacements : Substitute the imidazole with triazole to alter hydrogen-bonding patterns.

- Docking simulations : Use AutoDock Vina to predict binding modes against targets (e.g., COX-2). Validate with mutagenesis studies (e.g., Ala-scanning of active sites) .

Advanced: What methodologies address low solubility in pharmacological assays?

Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the sulfonamide group for enhanced bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation, characterized by DLS and TEM .

Advanced: How can computational tools predict metabolic stability?

Answer:

- ADMET prediction : Use SwissADME to identify metabolic soft spots (e.g., methoxy demethylation).

- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms using MOE software. Focus on minimizing binding to oxidation-prone regions .

- Metabolite ID : Incubate with liver microsomes and analyze via LC-MS/MS (Q-TOF) to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.